molecular formula C11H12ClNO4 B1278513 Tert-butyl 4-chloro-3-nitrobenzoate CAS No. 157160-99-1

Tert-butyl 4-chloro-3-nitrobenzoate

Cat. No. B1278513
M. Wt: 257.67 g/mol
InChI Key: BRTMDLPSCGNGEC-UHFFFAOYSA-N
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Patent
US06071908

Procedure details

A solution of 4-chloro-3-nitrobenzoic acid (10.03 g, 50 mmol), SOCl2 (4.4 mL, 60 mmol) and DMF (4 drops) in 1,2-dichloroethane (150 mL) was stirred under reflux for 14 h, cooled and evaporated. The resulting crude acid chloride was dissolved in THF (100 mL), cooled to 0° C., and a solution of potassium t-butoxide (5.57 g, 50 mmol) in THF (150 mL) was added dropwise over 30 min under nitrogen. The mixture was stirred a further 15 min at 0° C., diluted with aqueous NaHCO3 and extracted with EtOAc (×2), and the extracts were dried (Na2SO4) and evaporated. Flash chromatography of the residue on silica gel (petroleum ether/EtOAc; 30:1) gave t-butyl 4-chloro-3-nitrobenzoate as a white crystalline solid (11.45 g, 89%), mp (petroleum ether) 70-71° C. 1H NMR (CDCl3) d 8.42 (d, J=2.0 Hz, 1 H, H-2), 8.11 (dd, J=8.4, 2.0 Hz, 1 H, H-6), 7.61 (d, J=8.4 Hz, 1 H, H-5), 1.61 (s, 9 H, t-Bu). Anal. Calculated for C11H12ClNO4 : 51.3; H, 4.7; N, 5.4; Cl, 13.8. Found: C, 51.6; H, 4.8; N, 5.4; Cl, 14.0%.
Quantity
10.03 g
Type
reactant
Reaction Step One
Name
Quantity
4.4 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5.57 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12].O=S(Cl)Cl.[CH3:18][C:19]([CH3:22])([O-])[CH3:20].[K+]>CN(C=O)C.ClCCCl.C1COCC1.C([O-])(O)=O.[Na+]>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([O:8][C:19]([CH3:22])([CH3:20])[CH3:18])=[O:7])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12] |f:2.3,7.8|

Inputs

Step One
Name
Quantity
10.03 g
Type
reactant
Smiles
ClC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
Name
Quantity
4.4 mL
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
5.57 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred a further 15 min at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 14 h
Duration
14 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The resulting crude acid chloride was dissolved in THF (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extracts were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=C(C=C(C(=O)OC(C)(C)C)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 11.45 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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